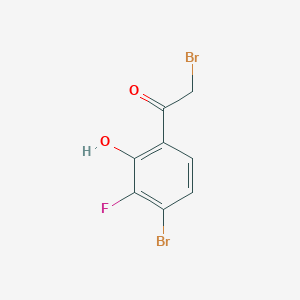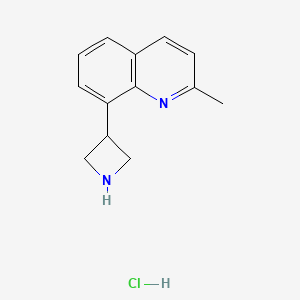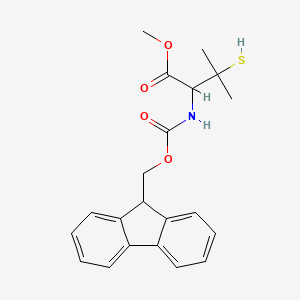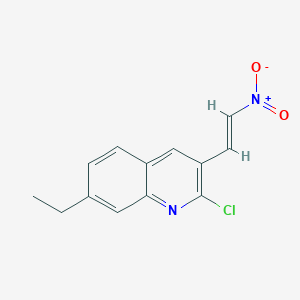![molecular formula C16H16N2O2 B15339340 (1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)
(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic conditions. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
(1H-benzo[d]imidazol-2-yl)methanol: A closely related compound with similar chemical properties.
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol: Another derivative with slight structural differences.
Uniqueness
(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacological profile compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
(1-benzyl-6-methoxybenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C16H16N2O2/c1-20-13-7-8-14-15(9-13)18(16(11-19)17-14)10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3 |
InChI-Schlüssel |
MRASEVAUEVYRQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(N2CC3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


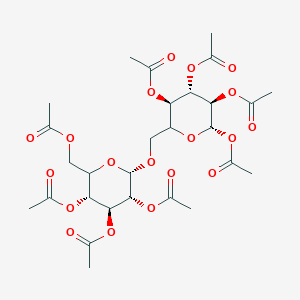
![3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide](/img/structure/B15339259.png)
![{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol](/img/structure/B15339266.png)
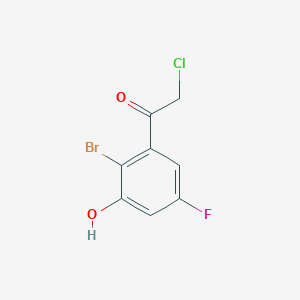
![6-(Benzo-[B]-furan-2-YL)-3-hydroxy-4-(trifluoromethyl)pyridazine](/img/structure/B15339275.png)
